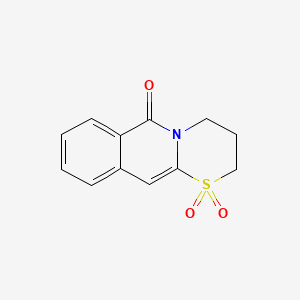
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide: is a complex organic compound with a unique structure that includes a thiazine ring fused to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate thiazine ring, followed by its fusion with an isoquinoline derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of isoquinoline-based compounds .
科学的研究の応用
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .
類似化合物との比較
Similar Compounds
Similar compounds include other thiazine and isoquinoline derivatives, such as:
- 3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one
- 3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
- 6-phenyl-5-phenylsulfanyl-imidazo(2,1-B)thiazole
Uniqueness
What sets 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide apart is its unique combination of the thiazine and isoquinoline structures, which imparts distinct chemical and biological properties.
特性
CAS番号 |
67755-10-6 |
|---|---|
分子式 |
C12H11NO3S |
分子量 |
249.29 g/mol |
IUPAC名 |
1,1-dioxo-3,4-dihydro-2H-[1,3]thiazino[3,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C12H11NO3S/c14-12-10-5-2-1-4-9(10)8-11-13(12)6-3-7-17(11,15)16/h1-2,4-5,8H,3,6-7H2 |
InChIキー |
DZCOGWVTGHUYBS-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)S(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















